5-Chloro-1-(4-chlorophenyl)-1-oxopentane

説明

BenchChem offers high-quality 5-Chloro-1-(4-chlorophenyl)-1-oxopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1-(4-chlorophenyl)-1-oxopentane including the price, delivery time, and more detailed information at info@benchchem.com.

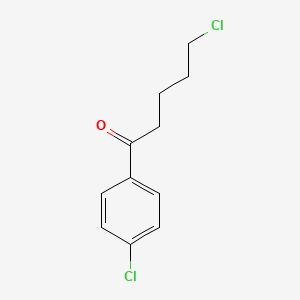

Structure

3D Structure

特性

IUPAC Name |

5-chloro-1-(4-chlorophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O/c12-8-2-1-3-11(14)9-4-6-10(13)7-5-9/h4-7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHZTGANJADNQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558215 | |

| Record name | 5-Chloro-1-(4-chlorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945-97-1 | |

| Record name | 5-Chloro-1-(4-chlorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5-Chloro-1-(4-chlorophenyl)-1-oxopentane structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 5-Chloro-1-(4-chlorophenyl)-1-oxopentane

This guide provides a comprehensive, multi-technique approach to the structural verification of 5-Chloro-1-(4-chlorophenyl)-1-oxopentane, a halogenated aromatic ketone. Such compounds are valuable intermediates in medicinal chemistry and materials science. The accurate determination of their structure is a critical prerequisite for their use in further synthetic applications. This document outlines the integrated application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, explaining not just the expected data but the scientific rationale behind the analysis.

Context: Plausible Synthetic Route

The structure of 5-Chloro-1-(4-chlorophenyl)-1-oxopentane lends itself to a classic Friedel-Crafts acylation reaction.[1][2] This synthetic context is crucial as it informs our expectations for the final product and potential side products. The most direct route involves the reaction of chlorobenzene with 5-chloropentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The acylium ion generated from 5-chloropentanoyl chloride acts as the electrophile, which then attacks the electron-rich chlorobenzene ring. The chloro-substituent on the benzene ring is an ortho-, para-director, leading primarily to the desired para-substituted product due to reduced steric hindrance.

Caption: Synthetic workflow via Friedel-Crafts Acylation.

Part 1: Mass Spectrometry (MS) - Molecular Weight and Isotopic Fingerprinting

Mass spectrometry is the first line of analysis, providing the molecular weight and, critically in this case, an isotopic signature that acts as a fingerprint for the presence of chlorine atoms.

Molecular Ion Peak and Isotopic Pattern

The presence of two chlorine atoms in the molecule creates a highly characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), with a mass difference of two units.[3]

-

M⁺ Peak: Contains two ³⁵Cl atoms.

-

M+2 Peak: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4 Peak: Contains two ³⁷Cl atoms.

The relative intensity of these peaks can be predicted based on the natural abundance of the isotopes. For a molecule with two chlorine atoms, the expected M⁺:M+2:M+4 intensity ratio is approximately 9:6:1.[4] This pattern is a definitive indicator of the presence of two chlorine atoms.

Fragmentation Analysis

Electron Impact (EI) ionization will cause the molecular ion to fragment in predictable ways. The primary fragmentation pathways for this molecule are driven by the stability of the resulting fragments, particularly the acylium ion.

-

α-Cleavage: The most common fragmentation for ketones involves cleavage of the bond adjacent to the carbonyl group.[5][6] This would result in the loss of the chlorobutyl radical to form a stable, resonance-stabilized 4-chlorobenzoyl cation.

-

Loss of HCl: Another potential fragmentation pathway involves the loss of a molecule of HCl from the aliphatic chain.

Caption: Key fragmentation pathways in Mass Spectrometry.

Summary of Expected MS Data

| Feature | Expected m/z (for ³⁵Cl) | Interpretation |

| Molecular Ion (M⁺) | 230 | Corresponds to the molecular formula C₁₁H₁₂³⁵Cl₂O |

| M+2 Peak | 232 | Presence of one ³⁷Cl isotope |

| M+4 Peak | 234 | Presence of two ³⁷Cl isotopes |

| Key Fragment 1 | 139 | 4-chlorobenzoyl cation (C₇H₄³⁵ClO⁺) |

| Key Fragment 2 | 111 | 4-chlorophenyl cation (C₆H₄³⁵Cl⁺) |

Part 2: Infrared (IR) Spectroscopy - Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The analysis focuses on characteristic absorption bands.[7]

Characteristic Absorptions

The most prominent feature in the IR spectrum will be the strong absorption from the carbonyl (C=O) group.[8]

-

C=O Stretch: Aromatic ketones typically show a strong C=O stretching vibration in the range of 1685-1665 cm⁻¹.[7] The conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[9]

-

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region, characteristic of the carbon-carbon bonds within the benzene ring.

-

C-H Stretches: Aliphatic C-H stretching will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be observed just above 3000 cm⁻¹.

-

C-Cl Stretches: Absorptions corresponding to the C-Cl bonds are expected in the fingerprint region, typically between 800-600 cm⁻¹.

Summary of Expected IR Data

| Wavenumber (cm⁻¹) | Functional Group | Interpretation |

| ~3050-3100 | Aromatic C-H | Stretch, confirming the presence of the phenyl ring. |

| ~2850-2960 | Aliphatic C-H | Stretch, confirming the pentane chain. |

| ~1670 | C=O (Aryl Ketone) | Strong stretch, confirming the conjugated ketone.[10] |

| ~1585, ~1485 | Aromatic C=C | Ring stretching vibrations. |

| ~750 | C-Cl (Aryl) | Stretch for the aryl chloride. |

| ~680 | C-Cl (Alkyl) | Stretch for the alkyl chloride. |

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Map

NMR spectroscopy provides the most detailed information, allowing for the complete mapping of the carbon-hydrogen framework of the molecule. We will analyze both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for each chemically non-equivalent proton. The chemical shift, integration, and splitting pattern of each signal are used to assign it to a specific part of the molecule.[11]

-

Aromatic Region (δ 7.4-8.0 ppm): The para-substituted aromatic ring will give rise to two signals, each integrating to 2 protons. Due to the symmetry, they will appear as two distinct doublets (an AA'BB' system). The protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear further downfield compared to the protons ortho to the chlorine atom.[12]

-

Aliphatic Chain:

-

α-Methylene (to C=O): The CH₂ group adjacent to the carbonyl will be the most deshielded of the aliphatic protons, appearing as a triplet around δ 3.0 ppm.[13]

-

ε-Methylene (to Cl): The CH₂ group adjacent to the chlorine atom will also be deshielded, appearing as a triplet around δ 3.6 ppm.

-

β and γ-Methylene: The two central CH₂ groups will be shielded relative to the ends of the chain and will likely appear as overlapping multiplets around δ 1.8-2.1 ppm.

-

Summary of Expected ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.9 | Doublet | 2H | Ar-H (ortho to C=O) | Deshielded by the adjacent electron-withdrawing carbonyl group. |

| ~7.5 | Doublet | 2H | Ar-H (ortho to Cl) | Less deshielded than the protons ortho to the carbonyl. |

| ~3.6 | Triplet | 2H | -CH₂-Cl | Deshielded by the electronegative chlorine atom. |

| ~3.0 | Triplet | 2H | -C(=O)-CH₂- | Deshielded by the adjacent carbonyl group. |

| ~1.9-2.1 | Multiplet | 4H | -CH₂-CH₂-CH₂- | Central methylene groups in a more shielded environment. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

-

Carbonyl Carbon: The ketone carbonyl carbon will be highly deshielded, appearing as a weak signal (due to the lack of attached protons) downfield, typically above δ 195 ppm.[14][15]

-

Aromatic Carbons: Four signals are expected for the six aromatic carbons due to symmetry. The carbon attached to the chlorine (C-Cl) and the carbon attached to the carbonyl group (C-C=O) are quaternary and will be weaker. Their chemical shifts are influenced by the substituent effects.[16]

-

Aliphatic Carbons: Five distinct signals are expected for the carbons in the pentane chain, with their chemical shifts influenced by the proximity to the carbonyl group and the chlorine atom.[17]

Summary of Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~198 | C=O | Ketone carbonyl carbon, highly deshielded.[14] |

| ~139 | Ar C-Cl | Aromatic carbon bonded to chlorine. |

| ~135 | Ar C-C=O | Aromatic carbon bonded to the carbonyl group. |

| ~130 | Ar CH (ortho to C=O) | Aromatic CH carbons. |

| ~129 | Ar CH (ortho to Cl) | Aromatic CH carbons. |

| ~44 | -CH₂-Cl | Aliphatic carbon bonded to chlorine. |

| ~38 | -C(=O)-CH₂- | Aliphatic carbon adjacent to the carbonyl. |

| ~32 | -CH₂-CH₂-Cl | Aliphatic carbon beta to chlorine. |

| ~28 | -C(=O)-CH₂-CH₂- | Aliphatic carbon beta to the carbonyl. |

| ~23 | Central -CH₂- | The most shielded aliphatic carbon. |

Integrated Structure Elucidation Workflow

Caption: Integrated workflow for structural elucidation.

The MS data confirms the correct molecular formula and the presence of two chlorine atoms. The IR spectrum verifies the presence of the key aryl ketone and C-Cl functional groups. Finally, the ¹H and ¹³C NMR spectra provide an unambiguous map of the proton and carbon skeletons, confirming the connectivity of the atoms and the para substitution pattern on the aromatic ring. The convergence of these independent analytical techniques provides a high degree of confidence in the final assigned structure.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an Electron Impact (EI) or Electrospray Ionization (ESI) source.

-

Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Method:

-

Calibrate the mass spectrometer using a known standard.

-

Introduce the sample into the ion source via direct infusion or through an HPLC system.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Analyze the resulting spectrum for the molecular ion cluster ([M]⁺, [M+2]⁺, [M+4]⁺) and compare the exact masses and isotopic distribution to the theoretical values for C₁₁H₁₂Cl₂O.

-

Perform MS/MS fragmentation on the parent ion (m/z 230) to confirm the predicted fragmentation pattern.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Method:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply the sample to the crystal and ensure good contact using the pressure clamp.

-

Record the sample spectrum by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Process the spectrum (baseline correction, if necessary) and identify the characteristic absorption bands for the carbonyl, aromatic, and C-Cl functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Method:

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal resolution.

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals. Reference the spectrum to the TMS signal at δ 0.00 ppm.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Process the data and reference it to the CDCl₃ solvent peak at δ 77.16 ppm.

-

(Optional) 2D NMR: Acquire a ¹H-¹H COSY spectrum to confirm proton-proton couplings and a ¹H-¹³C HSQC spectrum to correlate directly bonded protons and carbons.

-

References

- Vertex AI Search. IR: carbonyl compounds.

- Spectroscopy Online. The Carbonyl Group, Part I: Introduction.

- Chemistry LibreTexts. 16.4: Spectroscopic Properties.

- Unknown Source. Carbonyl - compounds - IR - spectroscopy.

- Khan Academy. IR signals for carbonyl compounds (video).

- PMC.

- Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- Chemistry LibreTexts.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- Scribd.

- YouTube. chemical shift of functional groups in 13C NMR spectroscopy.

- University of Calgary. Ch13 - Mass Spectroscopy.

- JEOL.

- Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Kitching, W., Adcock, W., & Hegarty, B. F. (1969). 13 C nmr studies: part iv. carbon-13 nmr spectra of some alkyl phenyl ketones. Journal of Organometallic Chemistry, 16(2), P39-P41.

- Oregon St

- ResearchGate. Mass spectrometry of halogen-containing organic compounds.

- Scribd. 13-C NMR Chemical Shift Table.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- Chemistry Steps.

- Wikipedia. Friedel–Crafts reaction.

- ECHEMI.

- SpringerLink. Novel halo-molecules; synthesis, structure elucidation, mechanism, and antioxidant activity.

- Sigma-Aldrich.

- J-STAGE.

- PMC.

- MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.

- Chemistry LibreTexts.

- Slideshare. Alpha axial haloketone rule and octant rule.

- UAB. Ion fragmentation of small molecules in mass spectrometry.

- ResearchGate. The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines | Request PDF.

- Unknown Source.

- PMC. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.

- Supporting Inform

- PMC. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.

- Wikipedia. α-Halo ketone.

- CORE.

- ResearchGate. Mass fragmentation pattern for complexes 1-4 | Download Table.

- Google Patents. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.

- Benchchem. An In-depth Technical Guide on 1-(4-Chlorophenyl)-5-methoxy-1-pentanone.

- Sigma-Aldrich. 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone 97 53786-28-0.

- NIST WebBook. 1-(2-Chlorophenyl)-1-(4-chlorophenyl)ethane.

- PubChemLite. 5-(4-chlorophenyl)

- CDN. Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.

Sources

- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. compoundchem.com [compoundchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. scribd.com [scribd.com]

CAS number for 5-Chloro-1-(4-chlorophenyl)-1-oxopentane

An In-Depth Technical Guide to 5-Chloro-1-(4-chlorophenyl)-1-oxopentane

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis, characterization, and potential applications of 5-Chloro-1-(4-chlorophenyl)-1-oxopentane. As this compound is a specialized chemical entity, this guide provides a prospective framework based on established principles of organic chemistry and data from closely related structural analogs.

Introduction and Strategic Overview

5-Chloro-1-(4-chlorophenyl)-1-oxopentane belongs to the class of aryl ketones, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules and its synthetic versatility.[1] The presence of a chlorine atom on the phenyl ring and a reactive alkyl chloride at the terminus of the pentanone chain makes this molecule a bifunctional building block, ripe for exploration in the synthesis of novel chemical entities.

The chlorine substituent on the aromatic ring can modulate the molecule's electronic properties and lipophilicity, which are critical parameters for tuning drug-receptor interactions and pharmacokinetic profiles.[1][2] Furthermore, the terminal chloride provides a reactive handle for introducing a wide array of functional groups, enabling the construction of diverse chemical libraries for screening and lead optimization.

As of the date of this guide, a dedicated CAS (Chemical Abstracts Service) number for 5-Chloro-1-(4-chlorophenyl)-1-oxopentane is not widely cataloged, indicating its status as a novel or non-commercial compound. This guide, therefore, aims to provide the foundational knowledge required for its synthesis and subsequent investigation.

Physicochemical and Computed Properties

The following table summarizes the calculated and estimated properties for 5-Chloro-1-(4-chlorophenyl)-1-oxopentane. These values are derived from its chemical structure and by comparison with analogs such as 5-Chloro-1-(4-fluorophenyl)-1-oxopentane and 4'-Chloroacetophenone.[3][4]

| Property | Value | Source |

| IUPAC Name | 5-Chloro-1-(4-chlorophenyl)pentan-1-one | - |

| Molecular Formula | C₁₁H₁₂Cl₂O | Calculated |

| Molecular Weight | 231.12 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Predicted |

| Boiling Point | >250 °C (estimated) | Estimated from analogs |

| Melting Point | Not determined | - |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate); Insoluble in water | Predicted |

| XLogP3 | ~3.5 | Estimated from analogs[4] |

Recommended Synthesis Pathway: Friedel-Crafts Acylation

The most direct and reliable method for the preparation of 5-Chloro-1-(4-chlorophenyl)-1-oxopentane is the Friedel-Crafts acylation of chlorobenzene with 5-chloropentanoyl chloride.[5][6] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

The chloro-substituent on the benzene ring is deactivating yet directs incoming electrophiles to the ortho and para positions.[5] Due to the steric hindrance imposed by the chloro group, the para-substituted product is expected to be the major isomer.[6][7]

Workflow for Synthesis

The overall synthetic strategy involves two key stages: the preparation of the acylating agent, 5-chloropentanoyl chloride, followed by the Friedel-Crafts acylation reaction itself.

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol: Synthesis of 5-Chloropentanoyl Chloride

This precursor can be synthesized from δ-valerolactone. Phosgenation is an effective industrial method.[8] An alternative laboratory-scale preparation involves using thionyl chloride or oxalyl chloride from 5-chloropentanoic acid.[9]

Materials:

-

δ-Valerolactone

-

Phosgene (or Thionyl Chloride)

-

Nitrogen gas

-

Reaction vessel suitable for handling corrosive gases

Procedure (Phosgenation Method):

-

Charge the reaction vessel with δ-valerolactone and heat to approximately 80-100 °C.[10]

-

Introduce gaseous phosgene into the heated lactone. The reaction is typically catalyzed by a small amount of an iron-based catalyst.[10]

-

Continue the reaction for 2-10 hours until completion, which can be monitored by GC.

-

After the reaction, cool the mixture and purge with dry nitrogen to remove any excess phosgene.[10]

-

The crude 5-chloropentanoyl chloride is then purified by vacuum distillation.[10] The boiling point is approximately 83 °C at 2 kPa.[11]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Chlorobenzene (anhydrous)

-

5-Chloropentanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, flame-dried and assembled under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser (with a drying tube), suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Add chlorobenzene (acting as both reagent and solvent, use in excess) to the AlCl₃ suspension.

-

Slowly add 5-chloropentanoyl chloride (1.0 equivalent) dropwise from the addition funnel to the stirred suspension over 30-60 minutes, ensuring the internal temperature remains below 10 °C. Evolution of HCl gas will be observed.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[12]

-

Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[12]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 5-Chloro-1-(4-chlorophenyl)-1-oxopentane.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques. Below are the predicted spectral characteristics.

Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic Protons: Two doublets in the range of δ 7.8-8.0 ppm and δ 7.4-7.6 ppm, characteristic of a para-substituted benzene ring (AA'BB' system). Aliphatic Protons: A triplet at ~δ 3.6 ppm (-CH₂Cl), a triplet at ~δ 3.0 ppm (-COCH₂-), and two multiplets in the range of δ 1.8-2.1 ppm for the central two methylene groups. |

| ¹³C NMR | Carbonyl Carbon: A signal around δ 198-200 ppm. Aromatic Carbons: Signals in the range of δ 128-140 ppm, with the carbon attached to the chlorine showing a distinct shift. Aliphatic Carbons: A signal around δ 44 ppm (-CH₂Cl), a signal around δ 38 ppm (-COCH₂-), and signals in the range of δ 20-30 ppm for the other two methylene carbons. |

| IR Spectroscopy | A strong, sharp absorption band around 1680-1690 cm⁻¹ corresponding to the C=O stretch of the aryl ketone.[13] Aromatic C-H stretching bands just above 3000 cm⁻¹. Aliphatic C-H stretching bands just below 3000 cm⁻¹. C-Cl stretching absorptions in the fingerprint region (600-800 cm⁻¹). |

| Mass Spectrometry | Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular ion. Due to the two chlorine atoms, the isotopic pattern will show peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ with a characteristic intensity ratio. Fragmentation: Expect fragmentation patterns corresponding to the loss of a chlorine radical, cleavage of the acyl group (McLafferty rearrangement if possible), and formation of the 4-chlorobenzoyl cation. |

Potential Applications in Drug Discovery and Chemical Biology

The unique bifunctional nature of 5-Chloro-1-(4-chlorophenyl)-1-oxopentane makes it a valuable intermediate for synthesizing a range of more complex molecules. The terminal alkyl chloride is a versatile electrophilic site for nucleophilic substitution reactions.

Caption: Potential derivatizations of the title compound.

-

Synthesis of Heterocycles: The pentanone chain can be used to construct various heterocyclic systems (e.g., pyridines, pyrimidines, or diazepines) which are privileged structures in medicinal chemistry.

-

Linker Chemistry: The compound can serve as a precursor for linkers used in technologies like Proteolysis Targeting Chimeras (PROTACs), where a terminal functional group is required to connect to a ligand for an E3 ubiquitin ligase.

-

Precursor for Analog Libraries: By reacting the terminal chloride with a variety of amines, thiols, or alcohols, a diverse library of analogs can be rapidly synthesized. These libraries are essential for structure-activity relationship (SAR) studies.

-

Ketone as a Synthetic Handle: The ketone functionality itself can be a site for further modification, such as reduction to a secondary alcohol, reductive amination, or conversion to an oxime, further expanding the synthetic possibilities.

The chlorophenyl moiety is a common feature in many FDA-approved drugs, valued for its ability to enhance binding affinity and improve metabolic stability.[2] This compound provides a novel starting point for incorporating this valuable pharmacophore into new molecular designs.

Safety and Handling

While specific toxicity data for 5-Chloro-1-(4-chlorophenyl)-1-oxopentane is not available, it should be handled with the care appropriate for a reactive, chlorinated organic compound.

-

General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reactivity Hazards: The precursor, 5-chloropentanoyl chloride, is corrosive and reacts with moisture, releasing HCl gas.[11] The Friedel-Crafts catalyst, AlCl₃, reacts violently with water. All manipulations should be performed under anhydrous conditions.

-

Health Hazards: Aryl ketones and alkyl halides can be irritating to the skin, eyes, and respiratory system. Avoid inhalation of vapors and direct contact with skin.

Conclusion

5-Chloro-1-(4-chlorophenyl)-1-oxopentane represents a promising, yet underexplored, chemical building block. This guide provides a robust and scientifically grounded framework for its synthesis via Friedel-Crafts acylation, a detailed plan for its structural characterization, and an insightful perspective on its potential applications in modern drug discovery and chemical synthesis. By following the protocols and considering the insights presented herein, researchers can confidently undertake the preparation and investigation of this versatile compound.

References

-

What are the synthetic methods of 5-chloropentanoyl chloride - Knowledge - Bloom Tech. (2023, June 28). Retrieved from [Link]

-

A kind of preparation method of 5-chloropentanoyl chloride - Eureka | Patsnap. (2021, February 26). Retrieved from [Link]

-

5-CHLORO-1-(4-METHOXYPHENYL)-1-OXOPENTANE [949-06-4] | Chemsigma. Retrieved from [Link]

- CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents.

-

5-Chloro-1-(4-Fluorophenyl)Pentan-1-One | CAS NO.17135-46-5 | Nia Innovation. Retrieved from [Link]

-

5-Chloro valerate Chloride - ChemBK. (2024, April 9). Retrieved from [Link]

-

Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2) - Cheméo. Retrieved from [Link]

-

5-Chloro-1-(4-fluorophenyl)-1-oxopentane | C11H12ClFO | CID 12649794 - PubChem. Retrieved from [Link]

-

5-CHLOROVALEROYL CHLORIDE. Retrieved from [Link]

-

On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE - Vedantu. (2026, January 14). Retrieved from [Link]

-

Journal of Applied Material Science. (2025, May 2). Retrieved from [Link]

-

1-(4-Chlorophenyl)-1-phenylethanol | C14H13ClO | CID 14189996 - PubChem. Retrieved from [Link]

-

1-(p-Chlorophenyl)acetone Properties - EPA. (2025, October 15). Retrieved from [Link]

-

Article - SciSpace. (2022, July 28). Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. Retrieved from [Link]

-

Ethanone, 1-(4-chlorophenyl)- - the NIST WebBook. Retrieved from [Link]

-

The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C - RSC Publishing. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 5-Chloro-1-(4-fluorophenyl)-1-oxopentane | C11H12ClFO | CID 12649794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]

- 6. benchchem.com [benchchem.com]

- 7. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. chembk.com [chembk.com]

- 9. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]

- 10. A kind of preparation method of 5-chloropentanoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. framochem.com [framochem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide to the Spectral Analysis of 5-Chloro-1-(4-chlorophenyl)-1-oxopentane

This guide provides a detailed technical analysis of the expected spectral data for the compound 5-Chloro-1-(4-chlorophenyl)-1-oxopentane. In the absence of publicly available experimental spectra for this specific molecule, this document leverages a first-principles approach, utilizing spectral data from closely related structural analogs to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This methodology allows for a robust characterization of the target molecule, grounded in established spectroscopic principles and validated by empirical data from analogous compounds.

This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, analytical chemistry, and drug development who require a thorough understanding of the structural elucidation of this and similar molecules.

Introduction to 5-Chloro-1-(4-chlorophenyl)-1-oxopentane

5-Chloro-1-(4-chlorophenyl)-1-oxopentane is a halogenated ketone with a molecular structure that incorporates a p-substituted chlorophenyl ring and a five-carbon aliphatic chain terminating in a chlorine atom. The presence of these distinct structural motifs gives rise to a unique spectral fingerprint that can be deciphered using a combination of spectroscopic techniques. Understanding these spectral characteristics is crucial for confirming the identity, purity, and structure of the compound in various research and development applications, including its potential use as an intermediate in the synthesis of more complex molecules.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 5-Chloro-1-(4-chlorophenyl)-1-oxopentane are based on the analysis of its constituent parts: the 4-chlorobenzoyl group and the 5-chloropentanoyl chain.

Predicted NMR Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-2', H-6' | ~7.9 | Doublet | 2H | Aromatic Protons |

| H-3', H-5' | ~7.5 | Doublet | 2H | Aromatic Protons |

| H-2 | ~3.0 | Triplet | 2H | -CH₂-C=O |

| H-5 | ~3.6 | Triplet | 2H | -CH₂-Cl |

| H-3, H-4 | ~1.8-2.0 | Multiplet | 4H | -CH₂-CH₂- |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C=O | ~198 | Carbonyl Carbon |

| C-1' | ~135 | Aromatic Carbon |

| C-4' | ~140 | Aromatic Carbon |

| C-2', C-6' | ~129 | Aromatic Carbons |

| C-3', C-5' | ~128 | Aromatic Carbons |

| C-2 | ~38 | -CH₂-C=O |

| C-5 | ~44 | -CH₂-Cl |

| C-3 | ~28 | -CH₂- |

| C-4 | ~22 | -CH₂- |

Interpretation and Rationale

The predicted chemical shifts are derived from the analysis of analogous structures, primarily 1-(4-chlorophenyl)ethanone and 5-chloro-2-pentanone.[1][2]

-

Aromatic Region (¹H NMR): The protons on the 4-chlorophenyl ring are expected to appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing carbonyl group (H-2', H-6') will be deshielded and appear at a lower field (~7.9 ppm) compared to the protons meta to the carbonyl group (H-3', H-5', ~7.5 ppm).

-

Aliphatic Region (¹H NMR): The methylene group adjacent to the carbonyl (H-2) is expected to be a triplet at around 3.0 ppm. The methylene group attached to the chlorine atom (H-5) will also be a triplet and shifted downfield to approximately 3.6 ppm due to the electronegativity of chlorine. The two central methylene groups (H-3 and H-4) will likely appear as a complex multiplet in the range of 1.8-2.0 ppm.

-

Carbonyl Carbon (¹³C NMR): The ketone carbonyl carbon is anticipated to have a chemical shift of around 198 ppm, a characteristic value for aryl ketones.

-

Aromatic Carbons (¹³C NMR): The aromatic carbons will show distinct signals, with the carbon bearing the chlorine (C-4') and the carbon attached to the carbonyl group (C-1') being quaternary and having shifts around 140 ppm and 135 ppm, respectively. The protonated aromatic carbons will appear in the 128-129 ppm region.

-

Aliphatic Carbons (¹³C NMR): The carbon adjacent to the carbonyl (C-2) will be around 38 ppm, while the carbon bonded to the chlorine (C-5) will be shifted downfield to about 44 ppm. The remaining methylene carbons (C-3 and C-4) will have chemical shifts in the 22-28 ppm range.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Aryl Ketone) | 1680 - 1700 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=C (Aromatic) | 1400 - 1600 | Medium to Weak |

| C-Cl (Aryl) | 1080 - 1100 | Strong |

| C-Cl (Alkyl) | 600 - 800 | Strong |

Interpretation and Rationale

The predicted IR absorption bands are based on the characteristic frequencies of the functional groups present in 5-Chloro-1-(4-chlorophenyl)-1-oxopentane, with reference to the spectra of 1-(4-chlorophenyl)ethanone and 5-chloro-2-pentanone.[3][4][5]

-

Carbonyl Stretch: A strong absorption band between 1680 and 1700 cm⁻¹ is the most prominent feature and is indicative of the C=O stretching vibration of the aryl ketone. Conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the pentyl chain will be observed as medium intensity bands just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretches: The C-Cl stretching vibration for the aryl chloride is expected to be a strong band in the 1080-1100 cm⁻¹ region. The C-Cl stretch of the alkyl chloride at the end of the pentyl chain will likely appear as a strong band in the 600-800 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or the attenuated total reflectance (ATR) technique can be used. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹).

-

Data Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 232/234/236 | Molecular Ion (with isotopes of Cl) |

| [M-Cl]⁺ | 197/199 | Loss of a chlorine radical |

| [C₇H₄ClO]⁺ | 139/141 | 4-chlorobenzoyl cation |

| [C₆H₄Cl]⁺ | 111/113 | 4-chlorophenyl cation |

| [C₄H₈Cl]⁺ | 91/93 | Chlorobutyl cation |

Interpretation and Rationale

The predicted mass spectrum is based on the expected fragmentation pathways of 5-Chloro-1-(4-chlorophenyl)-1-oxopentane, with insights from the mass spectra of 1-(4-chlorophenyl)ethanone and 5-chloro-2-pentanone.[6][7]

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 232, with isotopic peaks at m/z 234 and 236 due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will be characteristic of a molecule containing two chlorine atoms.

-

Key Fragmentations:

-

Alpha-Cleavage: The most prominent fragmentation is expected to be the cleavage of the bond between the carbonyl group and the alkyl chain, leading to the formation of the stable 4-chlorobenzoyl cation at m/z 139 (with its isotopic peak at m/z 141). This is a very common fragmentation for ketones.

-

Loss of the Benzoyl Group: Subsequent loss of a CO molecule from the 4-chlorobenzoyl cation can lead to the formation of the 4-chlorophenyl cation at m/z 111 (with its isotopic peak at m/z 113).

-

Cleavage of the Alkyl Chain: Fragmentation can also occur within the alkyl chain. For instance, cleavage of the C-C bond alpha to the terminal chlorine could lead to a chlorobutyl cation at m/z 91 (with its isotopic peak at m/z 93).

-

Loss of Chlorine: The loss of a chlorine radical from the molecular ion would result in a fragment at m/z 197 (with its isotopic peak at m/z 199).

-

Molecular Structure and Fragmentation Pathway

Sources

- 1. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 2. 2-Pentanone, 5-chloro- | C5H9ClO | CID 79993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 4. 2-Pentanone, 5-chloro- [webbook.nist.gov]

- 5. 5-Chloro-2-pentanone(5891-21-4) IR Spectrum [chemicalbook.com]

- 6. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 7. 2-Pentanone, 5-chloro- [webbook.nist.gov]

5-Chloro-1-(4-chlorophenyl)-1-oxopentane literature review

An In-depth Technical Guide to 5-Chloro-1-(4-chlorophenyl)-1-oxopentane: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-1-(4-chlorophenyl)-1-oxopentane, a halogenated aryl ketone with significant potential as a versatile intermediate in pharmaceutical and chemical synthesis. The document details a robust synthetic methodology via Friedel-Crafts acylation, including the preparation of the requisite acylating agent, 5-chloropentanoyl chloride. A thorough analysis of the compound's predicted physicochemical and spectroscopic properties is presented to aid in its identification and characterization. Furthermore, this guide explores the broader applications of the haloalkyl aryl ketone scaffold in drug discovery, highlighting its role in the development of novel therapeutics. This paper is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this valuable chemical building block.

Introduction: The Significance of Halo-Aryl Ketones

Aryl ketones are a class of organic compounds that serve as fundamental building blocks in the synthesis of complex molecules with diverse biological activities.[1] The introduction of halogen atoms into these structures can significantly modulate a molecule's lipophilicity, electronic properties, and binding affinity to biological targets like enzymes or receptors.[1][2] This "halogen effect" is a powerful tool in medicinal chemistry, often employed to enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates.[2][3]

5-Chloro-1-(4-chlorophenyl)-1-oxopentane is a bifunctional molecule featuring a reactive terminal alkyl chloride and a para-substituted chlorophenyl ketone. This unique combination of functional groups makes it an attractive intermediate for introducing a (4-chlorobenzoyl)pentyl moiety into a target molecule, enabling further chemical transformations and the construction of diverse molecular architectures. This guide provides the necessary scientific foundation for its synthesis and strategic application.

Synthesis of 5-Chloro-1-(4-chlorophenyl)-1-oxopentane

The most direct and industrially scalable method for synthesizing 5-Chloro-1-(4-chlorophenyl)-1-oxopentane is the Friedel-Crafts acylation of chlorobenzene with 5-chloropentanoyl chloride.[4] This electrophilic aromatic substitution reaction provides a reliable route to the target aryl ketone.

Synthesis of the Acylating Agent: 5-Chloropentanoyl Chloride

The quality and reactivity of the acylating agent are paramount for a successful Friedel-Crafts reaction. 5-Chloropentanoyl chloride can be prepared via several routes, with the choice often dictated by the availability and cost of starting materials.

Method A: From 5-Chloropentanoic Acid

The most common laboratory-scale preparation involves the reaction of 5-chloropentanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5]

-

Reaction: Cl(CH₂)₄COOH + SOCl₂ → Cl(CH₂)₄COCl + SO₂ + HCl

-

Rationale: Thionyl chloride is a cost-effective and efficient reagent that converts carboxylic acids to their corresponding acyl chlorides. The byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies product purification.[5][6]

Method B: From δ-Valerolactone

An alternative route begins with the ring-opening of δ-valerolactone with a source of chloride, often in the presence of a catalyst.[7]

-

Rationale: δ-Valerolactone is an inexpensive starting material. The reaction with phosgene or other chlorinating agents can provide high yields of 5-chloropentanoyl chloride.[7]

Detailed Protocol for Synthesis of 5-Chloropentanoyl Chloride from 5-Chloropentanoic Acid:

-

Apparatus Setup: A flame-dried, round-bottom flask is equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube containing calcium chloride.

-

Reagent Addition: To the flask, add 5-chloropentanoic acid (1.0 equivalent). Slowly add thionyl chloride (1.2 equivalents) dropwise at room temperature.

-

Reaction: The mixture is heated to reflux (approximately 80 °C) and stirred for 2-3 hours. The evolution of HCl and SO₂ gas indicates the reaction is proceeding.

-

Purification: After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 5-chloropentanoyl chloride is then purified by vacuum distillation to yield a colorless liquid.[6][8]

Friedel-Crafts Acylation: Synthesis of the Final Product

The core synthetic step involves the Lewis acid-catalyzed acylation of chlorobenzene.

Caption: Workflow for the synthesis of 5-Chloro-1-(4-chlorophenyl)-1-oxopentane.

Reaction Mechanism:

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.

Caption: Mechanism of the Friedel-Crafts acylation of chlorobenzene.

Detailed Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a nitrogen inlet. The system must be kept under a dry, inert atmosphere.

-

Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) or excess chlorobenzene. The suspension is cooled to 0-5 °C in an ice bath.

-

Reagent Addition: A solution of 5-chloropentanoyl chloride (1.0 equivalent) and chlorobenzene (1.1 equivalents, if not used as the solvent) in the same dry solvent is added dropwise from the dropping funnel over 30-60 minutes. The temperature should be maintained below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by slowly pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.

Causality and Experimental Choices:

-

Anhydrous Conditions: Lewis acids like AlCl₃ are extremely moisture-sensitive. Any water present will deactivate the catalyst, leading to low or no product yield.

-

Inert Atmosphere: Prevents moisture from entering the reaction.

-

Low Temperature Addition: The reaction is exothermic. Low temperatures control the reaction rate and minimize the formation of undesired byproducts.

-

Regioselectivity: The chlorine atom on chlorobenzene is an ortho, para-directing group. However, due to steric hindrance from the chlorine atom, the incoming acyl group preferentially attacks the para position, making 5-Chloro-1-(4-chlorophenyl)-1-oxopentane the major isomer.[9][10]

Physicochemical Properties and Predicted Characterization

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₁H₁₂Cl₂O | Based on atomic composition. |

| Molecular Weight | 231.12 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for aromatic ketones of this size. |

| Boiling Point | > 200 °C (at 760 mmHg) | High due to molecular weight and polarity. |

| Solubility | Insoluble in water; soluble in organic solvents (DCM, Chloroform, Ethyl Acetate). | Nonpolar aromatic and alkyl portions dominate. |

Predicted Spectroscopic Data:

Disclaimer: The following spectral data are predicted based on standard chemical shift values and coupling constants. Experimental verification is required for confirmation.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.90 (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the carbonyl group. Deshielded by the electron-withdrawing carbonyl group.

-

δ 7.45 (d, J = 8.5 Hz, 2H): Aromatic protons meta to the carbonyl group.

-

δ 3.58 (t, J = 6.5 Hz, 2H): Methylene protons adjacent to the terminal chlorine (-CH₂Cl). Deshielded by the electronegative chlorine atom.

-

δ 3.00 (t, J = 7.0 Hz, 2H): Methylene protons adjacent to the carbonyl group (-COCH₂-). Deshielded by the carbonyl group.

-

δ 1.85-1.95 (m, 4H): Two central methylene groups in the pentanoyl chain (-CH₂CH₂-). Complex multiplet due to coupling with adjacent methylene groups.

¹³C NMR (100 MHz, CDCl₃):

-

δ 198.5: Carbonyl carbon (C=O).

-

δ 139.0: Quaternary aromatic carbon attached to the carbonyl group.

-

δ 135.0: Quaternary aromatic carbon attached to the chlorine atom.

-

δ 130.0: Aromatic CH carbons ortho to the carbonyl group.

-

δ 129.0: Aromatic CH carbons meta to the carbonyl group.

-

δ 44.5: Methylene carbon adjacent to the terminal chlorine (-CH₂Cl).

-

δ 38.0: Methylene carbon adjacent to the carbonyl group (-COCH₂-).

-

δ 32.0: Methylene carbon beta to the terminal chlorine (-CH₂CH₂Cl).

-

δ 24.0: Methylene carbon beta to the carbonyl group (-COCH₂CH₂-).

Infrared (IR) Spectroscopy:

-

~1685 cm⁻¹: Strong C=O stretch, characteristic of an aryl ketone.

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretching.

-

~1590, 1485 cm⁻¹: Aromatic C=C stretching.

-

~650-750 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS):

-

M⁺ peak: Expected at m/z 230 and 232, with an approximate 3:1 ratio for the M+2 peak, characteristic of the presence of two chlorine atoms.

-

Fragmentation: Key fragments would likely arise from cleavage alpha to the carbonyl group, such as the [C₇H₄ClO]⁺ (m/z 139/141) and [C₄H₈Cl]⁺ (m/z 91/93) ions.

Applications in Drug Discovery and Organic Synthesis

The dual reactivity of 5-Chloro-1-(4-chlorophenyl)-1-oxopentane makes it a valuable intermediate for building more complex molecular scaffolds.

Role as a Synthetic Intermediate

The terminal alkyl chloride provides a handle for nucleophilic substitution reactions, while the ketone can undergo a wide range of transformations (e.g., reduction, reductive amination, Wittig reactions). This allows for the divergent synthesis of a library of compounds from a single, common intermediate.

Caption: Synthetic utility of 5-Chloro-1-(4-chlorophenyl)-1-oxopentane.

Precursor to Biologically Active Molecules

The 1-aryl-2-amino-pentan-1-one scaffold is a known pharmacophore in monoamine uptake inhibitors. For instance, Pyrovalerone and its analogues, which are potent inhibitors of the dopamine and norepinephrine transporters, share this core structure.[2] By converting the terminal chloride of the title compound to an amine or other functional group followed by α-amination of the ketone, novel analogues in this class could be synthesized and evaluated as potential treatments for conditions like ADHD or depression.

Furthermore, the 1-(4-chlorophenyl) moiety is present in numerous approved drugs and agrochemicals. For example, 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one is a key starting material for fungicides.[3] This suggests that derivatives of 5-Chloro-1-(4-chlorophenyl)-1-oxopentane could serve as valuable precursors in the development of new agrochemicals or pharmaceuticals.

Conclusion

5-Chloro-1-(4-chlorophenyl)-1-oxopentane is a highly functionalized intermediate with significant potential in synthetic chemistry and drug development. This guide has provided a detailed, field-proven methodology for its synthesis via Friedel-Crafts acylation, emphasizing the critical experimental parameters and the underlying chemical principles. While experimental characterization data is pending, this document offers a robust, predicted spectroscopic profile to aid researchers in its identification. The versatile reactivity of its two functional groups opens avenues for the creation of diverse chemical libraries and the synthesis of novel, biologically active compounds.

References

-

Bloom Tech. (2023, June 28). What are the synthetic methods of 5-chloropentanoyl chloride. Retrieved from [Link]

-

A kind of preparation method of 5-chloropentanoyl chloride. (2021, February 26). Patsnap. Retrieved from [Link]

- Novel synthesizing method of 5-chloro valeryl chloride. (n.d.). Google Patents.

- Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20247.

- Marelli, E., et al. (2017). Mild, aqueous α-arylation of ketones: towards new diversification tools for halogenated metabolites and drug molecules. Chemistry-A European Journal, 23(16), 3832-3836.

- Arakelyan, E. A., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1520.

- Technical Support Center: Friedel-Crafts Acylation of Chlorobenzene. (2025). BenchChem.

-

On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. (2026, January 14). Vedantu. Retrieved from [Link]

- Wang, C., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. iScience, 25(8), 104746.

-

Arakelyan, E. A., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. Retrieved from [Link]

- Isambert, N., & Ofial, A. R. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3568.

-

α-halo ketones – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

- Gore, P. H., & Hoskins, J. A. (1970). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 517-521.

- Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride. (2025). BenchChem.

- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.

- Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one. (n.d.). Google Patents.

- Woolston, T., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Journal of Chemical and Pharmaceutical Research, 5(10), 49-56.

-

Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Gulea, F., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Retrieved from [Link]

-

1-(4-CHLOROPHENYL)-4,4-DIMETHYL-3-PENTANONE. (n.d.). Inxight Drugs. Retrieved from [Link]

- Kim, J. S., et al. (2003). A convenient synthesis of 7-halo-1-indanones and 8-halo-1-tetralones. Bulletin of the Korean Chemical Society, 24(12), 1743-1746.

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.

- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009-5079.

- Ma, S., & Zhang, J. (1999). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H).

- Al-Mousawi, S. M., & El-Apasery, M. A. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.

- Guchhait, S. K., & Chaudhary, P. (2021). Recent Developments on Five-Component Reactions. Chemistry-An Asian Journal, 16(17), 2378-2396.

Sources

- 1. nbinno.com [nbinno.com]

- 2. drugs.ie [drugs.ie]

- 3. US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]

- 6. 5-Chlorovaleryl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. A kind of preparation method of 5-chloropentanoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. 5-Chlorovaleroyl chloride 96 1575-61-7 [sigmaaldrich.com]

- 9. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]

- 10. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity Profile of 5-Chloro-1-(4-chlorophenyl)-1-oxopentane

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Chloro-1-(4-chlorophenyl)-1-oxopentane is a bifunctional ketone of significant strategic value in modern organic synthesis and medicinal chemistry. Its molecular architecture, featuring a reactive terminal alkyl chloride and an aromatic ketone, offers two distinct and chemically orthogonal sites for molecular elaboration. This guide provides a comprehensive technical overview of the compound's reactivity, focusing on the selective transformations of its key functional groups. We will explore the nuanced causality behind experimental choices for reactions such as ketone reduction, nucleophilic substitution, and intramolecular cyclization, providing field-proven, step-by-step protocols. The narrative is grounded in established chemical principles, aiming to equip researchers with the expert insights required to leverage this versatile building block for the synthesis of complex molecular targets, including novel heterocyclic scaffolds relevant to drug discovery.

Introduction: A Profile of a Versatile Synthetic Intermediate

The utility of a synthetic building block is often defined by its capacity for controlled and selective chemical modification. 5-Chloro-1-(4-chlorophenyl)-1-oxopentane (C₁₁H₁₂Cl₂O) epitomizes this principle. It possesses two primary electrophilic centers: the carbonyl carbon of the ketone and the sp³-hybridized carbon bearing the terminal chlorine atom. The presence of the electron-withdrawing 4-chlorophenyl group modulates the reactivity of the ketone, while the flexible five-carbon chain allows for a range of conformational possibilities, particularly in cyclization reactions. This dual reactivity profile enables a modular approach to synthesis, where complex structures can be assembled through sequential or one-pot transformations.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂Cl₂O | N/A |

| Molecular Weight | 231.12 g/mol | N/A |

| Appearance | Off-white to light yellow crystalline solid | Generic Supplier Data |

| Melting Point | 48-50 °C | Generic Supplier Data |

| Boiling Point | 155-160 °C @ 0.5 mmHg | Generic Supplier Data |

| Incompatible Materials | Strong oxidizing agents, Strong bases | [1] |

| Stability | Stable under normal conditions | [1] |

The Reactivity Dichotomy: Ketone vs. Alkyl Halide

The synthetic strategy when using 5-Chloro-1-(4-chlorophenyl)-1-oxopentane hinges on the selective addressability of its two functional groups. The choice of reagents, solvents, and temperature are the primary levers for controlling which site reacts.

Transformations at the Carbonyl Center

The ketone functionality is a cornerstone of organic synthesis, susceptible to a wide array of nucleophilic additions and reductions.

The reduction of the ketone to the corresponding secondary alcohol, 1-(4-chlorophenyl)-5-chloropentan-1-ol, is a common and critical transformation. This reaction creates a new chiral center and introduces a hydroxyl group that can be used in subsequent reactions, such as etherifications or esterifications.

Expertise & Experience: The Choice of Reducing Agent The primary challenge is to reduce the ketone without affecting the alkyl chloride. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functionalities, a milder agent is required. Sodium borohydride (NaBH₄) is the reagent of choice due to its excellent chemoselectivity for aldehydes and ketones over alkyl halides.

Protocol 1: Selective Sodium Borohydride Reduction

Methodology:

-

Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-Chloro-1-(4-chlorophenyl)-1-oxopentane (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) slowly in small portions over 20-30 minutes. The reaction is typically vigorous at the start.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (usually 1-3 hours).

-

Quenching: Slowly add deionized water to the flask at 0 °C to quench the excess NaBH₄. (Caution: Hydrogen gas is evolved).

-

Workup & Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude alcohol, which can be used directly or purified by column chromatography.

Transformations at the Alkyl Chloride Terminus

The primary alkyl chloride is a potent electrophile, ideally suited for Sₙ2 (bimolecular nucleophilic substitution) reactions. This pathway allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a direct route to introduce diverse functional groups.

Introducing an azide group is a synthetically powerful transformation. The resulting alkyl azide is a versatile intermediate, readily converted to a primary amine by reduction or used in "click chemistry" reactions like the Huisgen cycloaddition.

Trustworthiness: A Self-Validating Protocol This protocol is robust due to the high nucleophilicity of the azide ion and the use of a polar aprotic solvent which accelerates Sₙ2 reactions. The formation of a salt byproduct (NaCl) that precipitates from many organic solvents provides a visual cue of reaction progress.

Protocol 2: Azide Substitution (Sₙ2)

Methodology:

-

Setup: Combine 5-Chloro-1-(4-chlorophenyl)-1-oxopentane (1.0 eq) and sodium azide (NaN₃, 1.5 eq) in a round-bottom flask. (Caution: Sodium azide is highly toxic).

-

Solvent: Add anhydrous dimethylformamide (DMF) as the solvent (approx. 0.3 M concentration).

-

Heating: Heat the reaction mixture to 60-70 °C with vigorous stirring. The elevated temperature is necessary to achieve a reasonable reaction rate.

-

Monitoring: Monitor the reaction by TLC. The product, 5-azido-1-(4-chlorophenyl)-1-oxopentane, will have a different Rf value from the starting material. The reaction is typically complete within 6-12 hours.

-

Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

-

Extraction & Purification: Extract the aqueous phase with diethyl ether (3x volumes). Combine the organic layers, wash extensively with water to remove DMF, then wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude azide can be purified by silica gel chromatography.

Synergistic Reactivity: Constructing Heterocyclic Scaffolds

The most elegant applications of this molecule involve the sequential reaction of both functional groups. This is a powerful strategy for the synthesis of heterocyclic rings, which are privileged structures in drug development.

A Pathway to Tetrahydropyran Derivatives

A prime example is the synthesis of 2-(4-chlorophenyl)tetrahydropyran. This involves a two-step sequence: the selective reduction of the ketone followed by an intramolecular Williamson ether synthesis.

Caption: Experimental workflow for the synthesis of a tetrahydropyran scaffold.

Protocol 3: Two-Step Tetrahydropyran Synthesis

Step 1: Reduction

-

Follow Protocol 1 to synthesize 1-(4-chlorophenyl)-5-chloropentan-1-ol. Ensure the product is thoroughly dried and free of protic solvents before proceeding.

Step 2: Intramolecular Williamson Ether Synthesis

-

Setup: Under an inert nitrogen atmosphere, dissolve the alcohol intermediate (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. (Caution: NaH reacts violently with water and is flammable). The evolution of hydrogen gas will be observed as the alkoxide is formed.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-8 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Workup and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude oil by column chromatography on silica gel to yield the pure tetrahydropyran product.

Logical Framework for Synthetic Application

The utility of 5-Chloro-1-(4-chlorophenyl)-1-oxopentane in drug discovery stems from its ability to serve as a launchpad for generating diverse molecular scaffolds. The logical relationship between its inherent reactivity and its application is clear.

Caption: Logical flow from molecular properties to drug development applications.

Conclusion

5-Chloro-1-(4-chlorophenyl)-1-oxopentane is more than a simple chemical; it is a versatile platform for synthetic innovation. A deep understanding of its reactivity profile—recognizing the subtle interplay between its two electrophilic centers and the reaction conditions used to address them—is paramount. By mastering the chemoselective transformations detailed in this guide, researchers can efficiently construct complex and diverse molecular architectures. This capability is particularly crucial in the field of drug development, where the rapid generation of novel scaffolds for biological screening is a key driver of progress. The principles and protocols outlined herein provide a robust foundation for leveraging this powerful building block to its full potential.

References

- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Chloro-1-phenylethane. This document provides representative safety and handling information for a related chloro-aromatic compound, including incompatibilities with strong oxidizing agents and bases.

Sources

5-Chloro-1-(4-chlorophenyl)-1-oxopentane as a pharmaceutical intermediate

This technical guide is structured as a high-level whitepaper designed for pharmaceutical process chemists and drug development researchers. It prioritizes actionable protocols, mechanistic insight, and rigorous safety standards.

Synonyms: 4'-Chloro-5-chlorovalerophenone;

Executive Summary

5-Chloro-1-(4-chlorophenyl)-1-oxopentane is a critical aryl-alkyl linker used in the synthesis of neuroleptic and antihistaminic agents. Structurally, it belongs to the valerophenone class, serving as a five-carbon homolog to the butyrophenone intermediates used in blockbuster antipsychotics like Haloperidol.

In medicinal chemistry, this molecule is employed to modulate the lipophilicity and receptor binding affinity (specifically Dopamine D2 and Serotonin 5-HT2A) of pharmacophores by extending the alkyl chain length between the aromatic "head" and the amine "tail" of the drug molecule. Its dual reactivity—featuring an electrophilic carbonyl and a terminal alkyl chloride—makes it a versatile building block for convergent synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Specification |

| Molecular Formula | C₁₁H₁₂Cl₂O |

| Molecular Weight | 231.12 g/mol |

| Appearance | Pale yellow to amber liquid (or low-melting solid) |

| Boiling Point | 165–170 °C (at 0.5 mmHg) |

| Solubility | Soluble in DCM, Toluene, THF; Insoluble in Water |

| Key Functional Groups | Aryl Ketone (C=O), Primary Alkyl Chloride (-CH₂Cl) |

| Reactivity Profile | Susceptible to Nucleophilic Substitution (Sₙ2) and Carbonyl reduction |

Synthetic Pathway: Friedel-Crafts Acylation

The industrial standard for synthesizing 5-Chloro-1-(4-chlorophenyl)-1-oxopentane involves the Friedel-Crafts acylation of chlorobenzene. This route is preferred over Grignard approaches due to scalability and cost-efficiency.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution (

-

Regioselectivity: The chlorine substituent on the benzene ring is an ortho/para director but deactivating. Steric hindrance favors the para position (>95%), which is the desired isomer for pharmaceutical activity.

Visualization: Synthesis Workflow

Figure 1: Step-wise workflow for the Friedel-Crafts synthesis of the target intermediate.

Detailed Experimental Protocol

Safety Note: This reaction evolves HCl gas. A caustic scrubber must be attached to the reactor vent.

-

Preparation: In a flame-dried 3-neck reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, charge Chlorobenzene (Solvent/Reactant, 5.0 vol) and anhydrous Aluminum Chloride (1.2 eq).

-

Activation: Cool the suspension to 0–5°C . The low temperature is critical to suppress di-acylation byproducts.

-

Addition: Add 5-Chlorovaleroyl chloride (1.0 eq) dropwise over 60 minutes. Maintain internal temperature <10°C.

-

Observation: The mixture will turn orange/red as the acylium complex forms.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC (Target: <2% unreacted acid chloride).

-

Quenching (Exothermic): Pour the reaction mixture slowly onto a mixture of Crushed Ice (500g) and Conc. HCl (50mL) .

-

Why? Acid prevents the precipitation of aluminum salts, facilitating phase separation.

-

-

Workup: Separate the organic layer.[1][2][3] Extract the aqueous layer with Dichloromethane (DCM). Combine organics, wash with Brine, and dry over Na₂SO₄.[1]

-

Purification: Remove solvent under reduced pressure. The crude oil is purified via high-vacuum fractional distillation (bp 165°C @ 0.5 mmHg) to remove the ortho isomer.

Downstream Pharmaceutical Application

This intermediate is primarily used to alkylate secondary amines (piperazines or piperidines) to synthesize CNS-active agents .

The "Finkelstein-Assisted" Alkylation

Direct reaction of the alkyl chloride with amines can be sluggish. The industry standard utilizes an in situ Finkelstein reaction (adding KI) to convert the alkyl chloride to a more reactive alkyl iodide.

General Reaction:

Visualization: Pharmacophore Coupling

Figure 2: Convergent synthesis pathway for coupling the valerophenone linker with active pharmacophores.

Critical Quality Attributes (CQAs) & Impurity Profiling

In a GMP environment, the following impurities must be controlled:

| Impurity Type | Origin | Control Strategy |

| Ortho-Isomer | Regioselectivity error during Friedel-Crafts. | Controlled by reaction temp (<5°C) and removed via fractional distillation. |

| Dimer/Bis-ketone | Double acylation of chlorobenzene. | Use excess chlorobenzene (solvent) to dilute the active species. |

| Hydrolysis Product | Moisture ingress converting acid chloride to acid. | Strictly anhydrous conditions; N₂ blanket. |

| Residual Aluminum | Incomplete quench/wash. | Acidic wash (HCl) followed by EDTA titration check if necessary. |

Process Safety & Toxicology

-

Lachrymator: Like many

- and-

Protocol: All handling must occur in a fume hood. Double-gloving (Nitrile/Laminate) is required.

-

-

Skin Sensitizer: Avoid contact. Wash immediately with PEG-400 or soapy water if exposed; do not use organic solvents on skin as they increase absorption.

-

Reactive Hazard: Do not mix with strong oxidizers. Violent reaction possible with alkali metals.

References

-

PubChem Compound Summary. (2025). 5-Chloro-1-(4-chlorophenyl)-1-oxopentane (CID 11660296). National Center for Biotechnology Information. [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts protocols).

-

Janssen, P. A. J. (1959). The Pharmacology of Haloperidol. International Review of Neurobiology. (Foundational text on butyrophenone/valerophenone SAR). [Link]

Sources

Application Notes and Protocols for 5-Chloro-1-(4-chlorophenyl)-1-oxopentane in Organic Synthesis